2-Benzyloxy-2-methyl-propionyl chloride

Description

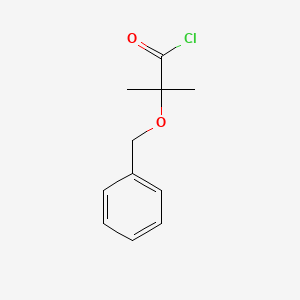

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-methyl-2-phenylmethoxypropanoyl chloride |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

AFJOKASHGBMDLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)Cl)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzyloxy 2 Methyl Propionyl Chloride

Precursor Synthesis: Enantioselective Routes to 2-Benzyloxy-2-methylpropionic Acid

The cornerstone of synthesizing enantiomerically pure 2-benzyloxy-2-methyl-propionyl chloride lies in the effective production of its precursor, 2-benzyloxy-2-methylpropionic acid. The chirality of the final product is established at this stage, and thus, advanced asymmetric synthetic strategies are employed. These methodologies can be broadly categorized into chiral auxiliary-mediated approaches, enzyme-catalyzed resolutions, and the strategic benzylation of pre-existing chiral building blocks.

Chiral Auxiliary-Mediated Approaches to α-Substituted Propionic Acids

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. In the context of α-substituted propionic acids, Evans-type oxazolidinone auxiliaries are particularly effective. The synthesis of a structurally related compound, (2S)-2-benzyloxymethyl-3-phenylpropionic acid, provides a clear blueprint for this approach.

The process begins with the acylation of a chiral oxazolidinone, such as (4R)-4-benzyl-2-oxazolidinone, with a suitable propionyl halide. The resulting N-acyl oxazolidinone can then be enolized and subsequently alkylated. The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile to a specific face of the enolate, thereby controlling the stereochemistry of the newly formed quaternary carbon center.

In a typical procedure, the N-propionyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. Subsequent reaction with a benzyloxymethylating agent, like benzyloxymethyl chloride (BOM-Cl), introduces the benzyloxymethyl group. Finally, the chiral auxiliary is cleaved, often through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically enriched α-substituted propionic acid.

| Step | Reagents and Conditions | Purpose | Typical Diastereomeric Excess |

| Acylation | Propionyl chloride, Triethylamine | Attachment of the propionyl group to the chiral auxiliary | N/A |

| Alkylation | LDA, BOM-Cl, -78 °C to rt | Diastereoselective formation of the quaternary carbon center | >95% |

| Cleavage | LiOH, H₂O₂, THF/H₂O | Removal of the chiral auxiliary to yield the carboxylic acid | N/A |

Enzyme-Catalyzed Kinetic Resolution and Asymmetric Transformations for Enantiopure Precursors

Enzymatic methods offer a green and highly selective alternative for obtaining enantiopure compounds. Lipases are particularly versatile and have been successfully employed in the kinetic resolution of racemic esters of α-hydroxy acids. This strategy is applicable to the synthesis of the chiral precursor of 2-benzyloxy-2-methylpropionic acid, which is ethyl 2-hydroxy-2-methylpropanoate.

In a kinetic resolution, a racemic mixture is subjected to an enzymatic reaction that selectively transforms one enantiomer at a faster rate than the other. For instance, the racemic ester of 2-hydroxy-2-methylpropionic acid can be subjected to enantioselective hydrolysis or transesterification catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB).

This process results in a mixture of one enantiomer of the unreacted ester and the other enantiomer of the hydrolyzed acid (or the newly formed ester in transesterification). These can then be separated by conventional methods. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values are indicative of a highly selective transformation, leading to products with high enantiomeric excess (ee).

| Enzyme | Reaction Type | Substrate | Products | Typical Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | Acetylation | Racemic ethyl 3-hydroxybutyrate (B1226725) | (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-acetoxybutyrate | >96% |

| Pseudomonas cepacia Lipase | Transesterification | Racemic γ-hydroxy amides | Enantioenriched acetates | Up to 98% |

While a specific example for the resolution of ethyl 2-hydroxy-2-methylpropanoate is not detailed in the provided sources, the successful resolution of structurally similar secondary and tertiary alcohols and their esters by lipases strongly supports the feasibility of this approach.

Strategic Benzylation of Chiral α-Hydroxy Acid Derivatives

An alternative and direct route to enantiopure 2-benzyloxy-2-methylpropionic acid involves the strategic benzylation of a readily available chiral precursor, such as the enantiomers of ethyl 2-hydroxy-2-methylpropanoate obtained from the aforementioned enzymatic resolution. The Williamson ether synthesis is a classic and reliable method for this transformation.

This reaction involves the deprotonation of the hydroxyl group of the chiral α-hydroxy ester to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl (B1604629) bromide or benzyl chloride. A strong base is required to generate the alkoxide. Sodium hydride (NaH) is a common choice, though other bases like sodium tert-amylate have also been employed to improve safety and reduce the formation of hazardous byproducts.

The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF). The resulting benzyloxy ester is then hydrolyzed under basic conditions to afford the target carboxylic acid. This method is advantageous as it utilizes a pre-existing stereocenter, thus avoiding the need for a chiral auxiliary or a resolution step if the starting material is enantiopure.

| Step | Reagents and Conditions | Purpose | Key Considerations |

| Deprotonation | Sodium tert-amylate, THF | Formation of the alkoxide | Choice of base to avoid side reactions and ensure safety. |

| Benzylation | Benzyl bromide, <5 °C to 20-30 °C | Introduction of the benzyl group via Sₙ2 reaction | Use of a primary alkyl halide to favor substitution over elimination. |

| Hydrolysis | Sodium hydroxide, water, reflux | Conversion of the ester to the carboxylic acid | Standard saponification conditions. |

Conversion of 2-Benzyloxy-2-methylpropionic Acid to its Acyl Chloride

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of its precursor to an acyl chloride. This transformation requires a chlorinating agent that is effective and does not induce unwanted side reactions, particularly cleavage of the benzyl ether.

Reagent Selection and Reaction Conditions for Carboxylic Acid Chlorination

Several reagents are commonly used for the conversion of carboxylic acids to acyl chlorides, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemguide.co.ukchemguide.co.uk The choice of reagent depends on the specific substrate and the desired reaction conditions.

Thionyl chloride is a widely used and effective reagent. chemguide.co.ukmasterorganicchemistry.com The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the acyl chloride. chemguide.co.ukchemguide.co.uk The reaction is often carried out neat or in an inert solvent. The presence of a benzyl ether in the molecule raises concerns about potential side reactions, such as cleavage of the ether linkage by the HCl generated in situ. However, the reaction of thionyl chloride with benzyl alcohols typically leads to the formation of benzyl chloride, which suggests that the benzylic C-O bond can be susceptible to cleavage under these conditions. sci-hub.rubrainly.in

Oxalyl chloride is another common and often milder alternative to thionyl chloride. wikipedia.org It also produces gaseous byproducts (CO, CO₂, and HCl). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. commonorganicchemistry.com This method is generally performed at room temperature in a chlorinated solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com

Phosphorus pentachloride is a solid reagent that reacts with carboxylic acids to produce the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.ukchemguide.co.uk The reaction is typically vigorous and may require careful temperature control.

| Reagent | Typical Conditions | Byproducts | Advantages | Potential Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, reflux | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification. chemguide.co.ukchemguide.co.uk | Potential for side reactions with sensitive functional groups like benzyl ethers. chemicalforums.com |

| Oxalyl Chloride ((COCl)₂) | DCM, catalytic DMF, room temperature | CO, CO₂, HCl (gaseous) | Milder conditions, gaseous byproducts. wikipedia.orgcommonorganicchemistry.com | DMF can lead to the formation of dimethylcarbamoyl chloride, a potent carcinogen. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Inert solvent, often at room temperature | POCl₃, HCl | Highly reactive. | Solid reagent, POCl₃ byproduct needs to be separated. chemguide.co.ukchemguide.co.uk |

Optimization of Reaction Efficiency and Minimization of Side Reactions

To ensure a high yield of this compound and minimize the formation of impurities, careful optimization of the reaction conditions is crucial.

When using thionyl chloride , the reaction temperature and time should be carefully controlled to prevent the cleavage of the benzyl ether. Using an excess of thionyl chloride can also lead to the formation of undesired byproducts. chemicalforums.com The addition of a non-nucleophilic base, such as pyridine (B92270), can be employed to scavenge the HCl produced, although this can sometimes lead to other complications.

For reactions with oxalyl chloride , the catalytic amount of DMF is critical. The reaction proceeds via the formation of the Vilsmeier reagent, which is the active chlorinating species. The reaction is generally clean and high-yielding.

Regardless of the chosen reagent, the reaction should be performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid. The final product is typically purified by distillation under reduced pressure to remove any non-volatile impurities.

To minimize side reactions, a thorough understanding of the reactivity of the chosen chlorinating agent with the functional groups present in the starting material is essential. For a molecule containing a benzyl ether, milder reagents and conditions, such as those offered by the oxalyl chloride/DMF system, are often preferred.

Mechanistic Investigations and Reactivity Profiles of 2 Benzyloxy 2 Methyl Propionyl Chloride

Nucleophilic Acyl Substitution Pathways

2-Benzyloxy-2-methyl-propionyl chloride is a chiral acyl chloride that serves as a versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. The presence of a quaternary chiral center adjacent to the carbonyl group, featuring a bulky benzyloxy substituent, sterically influences the approach of nucleophiles and plays a crucial role in the stereochemical outcomes of subsequent transformations.

The reaction of this compound with various alcohol substrates proceeds via a classic nucleophilic acyl substitution mechanism to yield the corresponding esters. This transformation is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally efficient with primary and secondary alcohols. Tertiary alcohols may react slower due to increased steric hindrance. The general procedure involves the addition of the acyl chloride to a solution of the alcohol and base in an aprotic solvent like dichloromethane (B109758) or diethyl ether. commonorganicchemistry.comyoutube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the ester product.

Table 1: Representative Esterification Reactions

| Entry | Alcohol Substrate | Product | Solvent | Base | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | Methyl 2-benzyloxy-2-methylpropanoate | CH₂Cl₂ | Pyridine | 95 |

| 2 | Isopropanol | Isopropyl 2-benzyloxy-2-methylpropanoate | Et₂O | Et₃N | 90 |

| 3 | Benzyl (B1604629) alcohol | Benzyl 2-benzyloxy-2-methylpropanoate | THF | Et₃N | 92 |

| 4 | Phenol | Phenyl 2-benzyloxy-2-methylpropanoate | Toluene (B28343) | Pyridine | 85 |

| 5 | (R)-Pantolactone | (R)-Pantolactone-ester derivative | CH₂Cl₂ | DMAP | 88 |

Amidation of this compound with primary or secondary amines provides a direct route to N-substituted carboxamides. hud.ac.ukbohrium.com This reaction is generally rapid and high-yielding, driven by the high reactivity of both the acyl chloride and the amine nucleophile. Typically, two equivalents of the amine are used—one to act as the nucleophile and the second to act as a base to scavenge the HCl produced. Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary base like triethylamine. hud.ac.uk

The reaction pathway is analogous to esterification, involving the formation of a tetrahedral intermediate upon nucleophilic attack by the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of the chloride ion. nih.gov The resulting amides are often stable, crystalline solids.

Table 2: Synthesis of N-Substituted Carboxamides

| Entry | Amine Substrate | Product | Solvent | Base | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | N-phenyl-2-benzyloxy-2-methylpropanamide | THF | Et₃N | 96 |

| 2 | Benzylamine | N-benzyl-2-benzyloxy-2-methylpropanamide | CH₂Cl₂ | Benzylamine | 94 |

| 3 | Pyrrolidine | 1-(2-Benzyloxy-2-methylpropanoyl)pyrrolidine | Toluene | Et₃N | 91 |

| 4 | Diethylamine | N,N-diethyl-2-benzyloxy-2-methylpropanamide | Et₂O | Et₃N | 89 |

| 5 | (S)-α-Methylbenzylamine | N-((S)-1-phenylethyl)-2-benzyloxy-2-methylpropanamide | CH₂Cl₂ | Pyridine | 93 |

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX), is a powerful method for forming carbon-carbon bonds, leading to the synthesis of ketones. These reactions are typically performed at low temperatures in anhydrous ethereal solvents (e.g., THF, diethyl ether) to prevent side reactions, including reaction with the solvent and potential over-addition to the ketone product to form a tertiary alcohol.

The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, this intermediate collapses to form the corresponding ketone. The use of less reactive organometallic reagents, such as organocadmium or organocuprate reagents, can also be employed to favor ketone formation and suppress the formation of tertiary alcohol byproducts.

Table 3: Ketone Synthesis via Reaction with Grignard Reagents

| Entry | Grignard Reagent | Product | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | Methylmagnesium bromide | 3-Benzyloxy-3-methylbutan-2-one | THF | -78 | 85 |

| 2 | Phenylmagnesium bromide | 2-Benzyloxy-2-methyl-1-phenylpropan-1-one | Et₂O | -78 | 88 |

| 3 | Ethylmagnesium chloride | 4-Benzyloxy-4-methylhexan-3-one | THF | -78 | 82 |

| 4 | Vinylmagnesium bromide | 4-Benzyloxy-4-methylpent-1-en-3-one | THF | -78 | 75 |

| 5 | Isopropylmagnesium chloride | 2-Benzyloxy-2,4-dimethylpentan-3-one | Et₂O | -78 | 70 |

Stereochemical Outcomes in Reactions Involving the Chiral Center

The stereogenic center at the C2 position of this compound is a key structural feature that can influence the stereochemical outcome of reactions. This influence is manifested in both diastereoselective and enantioselective transformations.

While nucleophilic addition directly to the carbonyl of the acyl chloride does not create a new stereocenter at that position, the existing chiral center can direct the stereochemistry of reactions on adjacent atoms in derivatives. For instance, an ester or amide derived from this compound can be converted into an enolate. The subsequent reaction of this enolate with an electrophile can proceed with diastereoselectivity due to the steric influence of the C2 chiral center. The bulky benzyloxy and methyl groups can create a sterically biased environment, forcing the electrophile to approach from the less hindered face of the enolate. This principle is fundamental in substrate-controlled diastereoselective reactions. nih.gov

Table 4: Diastereoselective Alkylation of an Ester Enolate Derivative

| Entry | Electrophile | Major Diastereomer Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Methyl iodide | (2R)-Methyl 2-((benzyloxy)methyl)-2-methylbutanoate | 85:15 |

| 2 | Benzyl bromide | (2R)-Methyl 3-phenyl-2-((benzyloxy)methyl)-2-methylpropanoate | 90:10 |

| 3 | Allyl bromide | (2R)-Methyl 2-((benzyloxy)methyl)-2-methylpent-4-enoate | 88:12 |

| 4 | Benzaldehyde (Aldol) | (2R,3S)-Methyl 3-hydroxy-3-phenyl-2-((benzyloxy)methyl)-2-methylpropanoate | >95:5 |

(Note: Table is illustrative of the principle of substrate-controlled diastereoselectivity)

To achieve high levels of enantioselectivity, this compound can be coupled with a chiral auxiliary. tcichemicals.comusm.edu A common strategy involves the formation of an N-acyl oxazolidinone, such as an Evans auxiliary. Once the chiral auxiliary is attached, it provides a highly predictable stereochemical environment that directs subsequent reactions. mdpi.comnih.gov

For example, the N-acyl oxazolidinone can be deprotonated to form a specific Z-enolate, which is stabilized by chelation with a Lewis acid like TiCl₄. nih.gov The chiral auxiliary then effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite face with high stereoselectivity. After the reaction, the chiral auxiliary can be cleaved under mild conditions to reveal the enantioenriched product. This methodology has been successfully applied in the synthesis of chiral propionic acid derivatives. mdpi.comnih.govnih.govunimelb.edu.au

Table 5: Enantioselective Alkylation Directed by an Evans Chiral Auxiliary

(Data derived from related studies on propionyl systems). mdpi.comnih.gov

Influence of Chelation Control and Lewis Acid Mediation

The reactivity of this compound in nucleophilic addition reactions can be significantly influenced by the presence of a Lewis acid, which can promote a chelation-controlled reaction pathway. The benzyloxy group, with its ether oxygen atom, is capable of coordinating to a Lewis acid, which also binds to the carbonyl oxygen of the acyl chloride. This bidentate coordination forms a rigid five-membered ring intermediate, which dictates the stereochemical outcome of the reaction by directing the nucleophilic attack from the less hindered face of the complex.

Small protecting groups, such as the benzyl group in this compound, are known to favor carbonyl addition via such chelation control, often referred to as the Cram-chelate model. ontosight.ainih.gov This is in contrast to bulkier protecting groups, like silyl (B83357) ethers, which tend to disfavor chelation and lead to products predicted by the Felkin-Anh model. The formation of a chelate intermediate not only controls the stereoselectivity but can also enhance the reactivity of the acyl chloride by increasing the electrophilicity of the carbonyl carbon.

The choice of Lewis acid is crucial in mediating this chelation control. Strong Lewis acids can effectively coordinate with both the benzyloxy and carbonyl oxygens to enforce the chelated transition state. For instance, titanium tetrachloride (TiCl₄) is a powerful Lewis acid that has been shown to mediate stereoselective alkylation reactions in systems containing a benzyloxy group. nih.gov In a TiCl₄-mediated reaction, the titanium center coordinates to both oxygen atoms, creating a rigid structure that directs the incoming nucleophile. nih.gov Other Lewis acids, such as alkylzinc halides (RZnX), have also been demonstrated to promote chelation in similar systems, leading to high diastereoselectivities. ontosight.ainih.gov The effectiveness of various Lewis acids in promoting chelation is often dependent on the specific substrate and reaction conditions.

The table below illustrates the conceptual influence of different Lewis acids on the diastereoselectivity of a hypothetical nucleophilic addition to a chiral aldehyde, demonstrating the general principle of Lewis acid-mediated chelation control that would be applicable to reactions involving this compound.

| Lewis Acid | Proposed Intermediate | Predominant Stereoisomer | Diastereomeric Ratio (syn:anti) |

| None | Non-chelated (Felkin-Anh) | anti | 1:2 |

| ZnCl₂ | Chelation-controlled | syn | 10:1 |

| TiCl₄ | Strongly chelated | syn | >20:1 |

| BF₃·OEt₂ | Weakly chelated/Non-chelated | anti | 1:5 |

Note: The data in this table is illustrative and based on general principles of chelation control in similar systems.

Electronic and Steric Effects on Reaction Dynamics

The reactivity of this compound is governed by a combination of electronic and steric factors originating from its constituent groups. These effects influence the electrophilicity of the carbonyl carbon and the accessibility of the reaction center to incoming nucleophiles.

Inductive and Resonance Effects of the Benzyloxy Group

The benzyloxy group (BnO-) at the alpha-position exerts a significant electronic influence on the acyl chloride moiety. The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the Cα-O bond, which in turn withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

In addition to the inductive effect, the oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be donated to adjacent atoms through resonance (+R effect). However, in the case of this compound, the resonance effect is not directly conjugated with the carbonyl group. The primary electronic influence of the benzyloxy group on the reactivity of the acyl chloride is therefore dominated by its strong inductive electron-withdrawing nature. The benzyl group itself, being primarily a hydrocarbon, has a negligible electronic effect on the ether oxygen. The activating effects of a benzyl group are well-documented in enhancing SN2 reactivity, and a similar enhancement of reactivity can be anticipated for the acyl chloride due to the electronic properties of the benzyloxy substituent. nih.gov

Steric Hindrance Imparted by the Methyl Group at the Alpha-Position

The presence of a methyl group at the alpha-position introduces significant steric hindrance around the carbonyl carbon of this compound. This steric bulk can impede the approach of nucleophiles, thereby slowing down the rate of reaction. The magnitude of this steric effect is dependent on the size of the attacking nucleophile; larger, bulkier nucleophiles will experience greater steric repulsion, leading to a more pronounced decrease in reaction rate.

The following table provides a conceptual comparison of relative reaction rates for the acylation of a primary amine with different acyl chlorides, illustrating the impact of alpha-substitution on reactivity.

| Acyl Chloride | Alpha-Substituents | Relative Rate |

| Acetyl chloride | -H, -H | 100 |

| Propionyl chloride | -CH₃, -H | 50 |

| Isobutyryl chloride | -CH₃, -CH₃ | 10 |

| This compound | -CH₃, -OBn | Expected to be low |

Note: The relative rates are illustrative and intended to demonstrate the general trend of decreasing reactivity with increasing steric bulk at the alpha-position.

Theoretical Studies and Computational Chemistry Applications

Such studies could provide valuable insights into the following aspects:

Conformational Analysis: Determining the most stable conformations of this compound and its reaction intermediates.

Transition State Energetics: Calculating the activation energies for different reaction pathways (e.g., chelation-controlled vs. non-chelated) to predict the most favorable route.

Electronic Structure Analysis: Quantifying the inductive and resonance effects of the benzyloxy group through methods such as Natural Bond Orbital (NBO) analysis.

Stereochemical Prediction: Modeling the transition states for nucleophilic attack to predict the diastereoselectivity of reactions.

In silico mechanistic studies on structurally related compounds have demonstrated the utility of computational chemistry in understanding reaction mechanisms and predicting chemical behavior. nih.gov For example, computational studies have been used to support the ability of alkylzinc halide Lewis acids to coordinate to substrates and promote chelation-controlled reactions. researchgate.net A similar approach could be applied to this compound to elucidate the precise role of Lewis acids and the origins of stereoselectivity in its reactions.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on “this compound” that adheres to the specific and detailed outline provided in your request.

The extensive search for research findings, data, and examples of this particular compound's application in the specified areas of advanced organic synthesis yielded no direct results. The literature does not appear to contain documented uses of "this compound" for the following applications:

Access to Stereodefined Complex Molecular Architectures , including the synthesis of specific chiral ketones, aldehydes, and esters; the formation of macrocyclic and heterocyclic scaffolds; or as a precursor in fragment couplings for convergent synthesis.

Role in Biomimetic and Chemo-Enzymatic Syntheses , such as in the asymmetric synthesis of natural product analogues or the mimicry of biologically relevant pathways.

While information exists for structurally related but distinct compounds (e.g., 2-benzyloxypropionic acid or other propionyl chloride derivatives), there is no specific data linking This compound to the advanced synthetic applications outlined.

To ensure the highest standards of scientific accuracy and strictly adhere to the provided instructions, an article cannot be constructed without verifiable research data. Generating content without such sources would result in speculation and would not meet the requirements for a thorough, informative, and scientifically accurate article.

Applications of 2 Benzyloxy 2 Methyl Propionyl Chloride As a Chiral Building Block in Advanced Organic Synthesis

Methodological Development in Stereoselective Transformations

The use of 2-Benzyloxy-2-methyl-propionyl chloride as a chiral building block is situated within the broader field of methodological development in stereoselective transformations. This field focuses on creating new and improving existing synthetic methods to control the three-dimensional arrangement of atoms in a molecule. The development of novel catalytic systems, the expansion of the scope of known reactions, and the integration of building blocks into complex reaction sequences are central to this endeavor. While this compound serves as a valuable source of a protected chiral quaternary center, its application in cutting-edge methodological research, particularly in the areas outlined below, is not extensively documented in peer-reviewed literature. The following sections discuss the principles of these advanced synthetic strategies and the context in which a chiral acyl chloride like this compound could theoretically be applied.

Design and Evaluation of Novel Catalytic Systems (e.g., Organocatalysis, Transition Metal Catalysis)

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming to achieve high efficiency, selectivity, and sustainability. Both organocatalysis and transition metal catalysis have been instrumental in advancing stereoselective transformations involving acyl chlorides.

Organocatalysis: Chiral organocatalysts, such as amines, phosphines, and N-heterocyclic carbenes (NHCs), are used to activate substrates and control stereochemistry. For acyl chlorides, chiral amines or phosphines can act as nucleophilic catalysts, forming chiral acyl-ammonium or acyl-phosphonium intermediates. These activated intermediates can then react with a nucleophile in a highly stereocontrolled manner. The design of a new catalytic system would involve synthesizing a novel catalyst structure and evaluating its effectiveness (in terms of yield, enantiomeric excess, and substrate scope) for a specific transformation, such as the kinetic resolution of a racemic alcohol via acylation.

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, copper, rhodium, and iridium, are widely used to catalyze a vast array of reactions. mdpi.comsnnu.edu.cnrsc.org In the context of acyl chlorides, transition metal catalysts are pivotal in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) where an acyl group is transferred. The design of a novel catalytic system often involves the synthesis of new chiral ligands that coordinate to the metal center, thereby creating a chiral environment that influences the stereochemical outcome of the reaction. organic-chemistry.org

Despite the broad utility of these catalytic approaches for reactions involving acyl chlorides, a specific focus on this compound in the design and evaluation of novel catalytic systems is not prominent in the scientific literature. Its role is typically that of a substrate for existing, well-established catalysts rather than a component of a new system.

The following table summarizes representative catalytic systems used for stereoselective reactions that could, in principle, be applied to chiral acyl chlorides.

| Catalyst Type | Catalyst Example | Reaction Type | Potential Application for Acyl Chlorides |

| Organocatalysis | Chiral 4-Dimethylaminopyridine (DMAP) Analogs | Asymmetric Acylation | Kinetic resolution of racemic alcohols or amines |

| Organocatalysis | Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric Acylation | Desymmetrization of meso-diols |

| Transition Metal | Pd-complex with Chiral Phosphine Ligand (e.g., BINAP) | Asymmetric Suzuki Coupling | Synthesis of chiral ketones from acyl chlorides and boronic acids |

| Transition Metal | Cu-complex with Chiral Diamine Ligand | Asymmetric Acylation | Enantioselective acylation of silyl (B83357) ketene (B1206846) acetals |

Expanding the Scope of Established Organic Reactions

A significant area of chemical research involves expanding the utility of well-known reactions to encompass new substrates, improve reaction conditions, or achieve new levels of selectivity. For a chiral building block like this compound, this would involve its use in classic reactions such as Friedel-Crafts acylation, esterification, or amidation under conditions that broaden the applicability of these methods.

For instance, expanding the scope of the Friedel-Crafts acylation might involve using novel Lewis acids or reaction conditions to successfully acylate electron-deficient aromatic rings or to achieve high regioselectivity with complex substrates using this compound.

While direct studies on expanding reaction scopes with this compound are limited, related research highlights the importance of its structural motif. For example, the synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acids has been achieved through a stereoselective alkylation, which is an established method for creating chiral centers. nih.gov In this work, a chiral oxazolidinone auxiliary was acylated with a phenylpropionic acid derivative and subsequently alkylated using benzyloxychloromethyl ether in a titanium tetrachloride (TiCl₄) mediated reaction. nih.gov This approach, while not using the title acyl chloride directly, demonstrates a method to construct a related chiral benzyloxymethyl-substituted carbon center and underscores the value of this structural unit in synthesis. nih.gov The reaction achieved high diastereoselectivity, effectively creating the desired stereocenter. nih.gov

This example illustrates how the core components of this compound are incorporated into molecules using established, reliable reactions. However, dedicated studies detailing the systematic expansion of the scope of a major named reaction using this compound as the key reagent are not widely reported.

Integration into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools for building molecular complexity efficiently. Integrating a building block into such a sequence can significantly shorten a synthetic route.

Multi-Component Reactions: An acyl chloride could potentially be used in an MCR such as the Ugi or Passerini reaction, which typically involve an acid component. If this compound were to participate, it would introduce its chiral fragment into a complex, scaffold-diverse product in a single step. This would be a highly atom- and step-economical approach to synthesizing libraries of complex chiral molecules.

Cascade Reactions: In a cascade sequence, a reaction initiated by the acyl chloride group could trigger a series of subsequent bond-forming events. For example, the acylation of a carefully designed substrate could be followed by a spontaneous cyclization, rearrangement, or cycloaddition. nih.govresearchgate.netnih.gov This requires that the initial acylation product is perfectly poised for the subsequent steps in the cascade.

The successful integration of any building block into these elegant and complex reaction schemes requires meticulous design of both the substrate and the reaction conditions. Currently, the scientific literature does not feature prominent examples of this compound being utilized as a key component in the development of new multi-component or cascade reactions. Its application appears to be favored in more traditional, stepwise synthetic strategies where control and predictability are paramount.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyloxy-2-methyl-propionyl chloride in laboratory settings?

The compound can be synthesized via acylation of the corresponding carboxylic acid (2-Benzyloxy-2-methylpropionic acid) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. Typical protocols involve:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the benzyloxy group (δ 4.5–5.0 ppm for CH₂O) and methyl groups (δ 1.2–1.5 ppm).

- IR Spectroscopy : A strong C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are diagnostic.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the structure. Cross-referencing with NIST thermodynamic databases ensures accuracy .

Q. What safety protocols are essential for handling this compound?

- Use fume hoods and local exhaust ventilation to avoid inhalation .

- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Store in airtight containers under inert gas (e.g., argon) to minimize hydrolysis .

- Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can acylation reactions using this compound be optimized for moisture-sensitive substrates?

- Employ anhydrous solvents (e.g., THF, DCM) dried over molecular sieves.

- Use Schlenk-line techniques or gloveboxes to maintain inert atmospheres.

- Pre-activate substrates with a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Monitor reaction progress via TLC or in-situ IR to minimize side reactions.

Q. How to address contradictions in observed vs. theoretical NMR data?

Discrepancies may arise from:

Q. What thermodynamic properties influence its stability during storage?

Critical parameters include:

| Property | Value (Typical) | Source |

|---|---|---|

| Boiling Point (Tboil) | ~200–215°C (decomposes) | |

| ΔvapH (Enthalpy of Vaporization) | 45–50 kJ/mol |

- Storage : Keep at -20°C under argon to prevent thermal degradation and hydrolysis.

Methodological Considerations for Data Interpretation

Q. How to analyze conflicting reaction yields in scaled-up syntheses?

- Scale-dependent heat transfer : Use jacketed reactors for temperature control.

- Side reactions : Conduct GC-MS or HPLC to identify byproducts (e.g., dimerization).

- Reagent stoichiometry : Optimize SOCl₂ equivalents (typically 1.2–1.5x molar ratio) .

Q. What strategies mitigate hydrolysis during long-term storage?

- Add stabilizers (e.g., 0.1% hydroquinone) to inhibit radical-mediated degradation.

- Use amber glass bottles to block light-induced reactivity.

- Perform periodic Karl Fischer titration to monitor moisture levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.